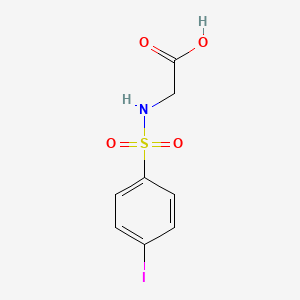

Methyl 3-nitro-4-(pyrrolidin-1-yl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

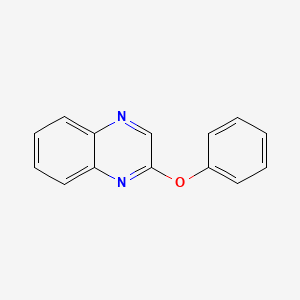

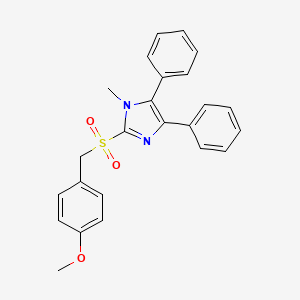

“Methyl 3-nitro-4-(pyrrolidin-1-yl)benzoate” is a chemical compound with the molecular formula C12H14N2O4 . It is related to “Methyl 4-pyrrolidin-1-ylbenzoate”, which is a compound with a similar structure .

Molecular Structure Analysis

The molecular weight of “Methyl 3-nitro-4-(pyrrolidin-1-yl)benzoate” is 250.25 . The structure of related compounds has been solved using methods like full matrix least-squares on F2 with anisotropic thermal parameters .科学的研究の応用

Polar [3+2] Cycloaddition and Pyrrolidines Synthesis

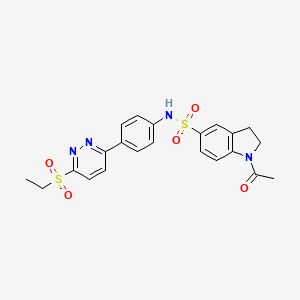

Pyrrolidines, significant in medicine and industry, are synthesized via polar [3+2] cycloaddition. A study by Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines in a reaction involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene. The reaction yielded (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine and demonstrated potential for similar protocols with 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).

Nitro-Mannich/Lactamization Cascades

Pelletier et al. (2009) developed a nitro-Mannich/lactamization cascade for synthesizing pyrrolidinone derivatives. This process, involving methyl 3-nitropropanoate and acyclic imines, was efficient, broad in scope, and highly diastereoselective. It was also applicable to cyclic imines for forming polycyclic pyrrolidinone derivatives (Pelletier et al., 2009).

Solid and Reusable Acid Catalyst in Synthesis

Bianchi et al. (2015) presented a novel protocol using Aquivion PFSA as a solid and reusable acid catalyst. This facilitated the diastereoselective synthesis of pyrrolidin-2-ones through a nitro-mannich/lactamization cascade reaction. The study emphasized waste minimization and green metrics (Bianchi et al., 2015).

Reactions of β-(lithiomethyl)azines with Nitriles

Davis et al. (1992) described the synthesis of 2-phenyl[1H]-pyrrolo[2,3-b]pyridine through deprotonation of 3-methylazines and reaction with benzonitile. This method was applied to various nitriles and β-methylazines, leading to the production of various pyrrolo-pyridines and other ring systems (Davis et al., 1992).

Synthesis of 6-Nitro-8-Pyridinyl Coumarin Derivatives

El-Haggar et al. (2015) synthesized novel 6-nitro-8-pyridinyl coumarin derivatives, starting from 8-acetyl-4-methyl-6-nitro-2-oxo-2H-chromen-7-yl benzoate. These compounds were evaluated for antibacterial activity, with some demonstrating promising results (El-Haggar et al., 2015).

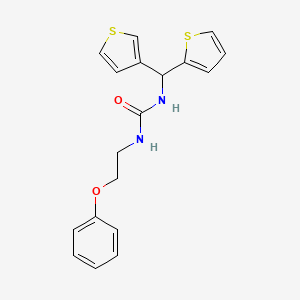

Pyrrole Derivative Synthesis and Electrochromic Properties

Almeida et al. (2017) synthesized a pyrrole derivative with 2-(4-dimethylaminophenylazo)benzoic acid, investigating its electrochromic properties. The study focused on the synthesis and characterization of polypyrrole derivatives, highlighting potential applications in pH sensors (Almeida et al., 2017).

Microwave-Assisted Synthesis of Pyran Derivatives

Hadiyal et al. (2020) proposed a microwave-assisted synthesis method for 4H-Pyran derivatives, emphasizing its efficiency, short reaction time, and excellent yields. The synthesized compounds were evaluated for anticancer activity, showing potential against various cancer cell lines (Hadiyal et al., 2020).

Safety and Hazards

“Methyl 4-pyrrolidin-1-ylbenzoate”, a related compound, is known to be harmful in contact with skin, if swallowed, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s reasonable to assume that “Methyl 3-nitro-4-(pyrrolidin-1-yl)benzoate” may have similar hazards.

特性

IUPAC Name |

methyl 3-nitro-4-pyrrolidin-1-ylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-18-12(15)9-4-5-10(11(8-9)14(16)17)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNYMNYXXLCDMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893715.png)

![2-oxo-N-(3-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl)-1,2-dihydroquinoline-4-carboxamide](/img/structure/B2893716.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2893718.png)

![(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B2893727.png)

![2-{2-Cyano-3-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2893732.png)

![2-Methyl-4-pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2893733.png)